molecular formula C11H8Cl2N2O B1648039 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine CAS No. 479685-04-6

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Cat. No. B1648039
Key on ui cas rn: 479685-04-6
M. Wt: 255.1 g/mol
InChI Key: UOCCVVGLNZWUSU-UHFFFAOYSA-N
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Patent
US06894050B2

Procedure details

A solution of 3-chlorobenyl alcohol (9.57 g, 67.1 mmol) in toluene (134 ml) at 23° C. under a nitrogen atmosphere was treated with NaH (60% dispersion in oil, 2.5 g, 67.1 mmol). The resulting suspension was heated to reflux for 30 min and cooled to room temperature. The mixture was treated with 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and heated to reflux for 18 h. The reaction mixture was cooled to room temperature and partitioned between water and EtOAc. The organic phase was washed with brine, dried over MgSO4 (anhydrous), filtered and concentrated in vacuo. The residue was purified by flash chromatography (CH2Cl2-hexanes 3:7) to afford 10.0 g of the title compound (I-3l) as a clear oil (58%).
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[H-].[Na+].[Cl:12][C:13]1[CH:18]=[N:17][CH:16]=[C:15](Cl)[N:14]=1>C1(C)C=CC=CC=1>[Cl:12][C:13]1[CH:18]=[N:17][CH:16]=[C:15]([O:6][CH2:5][C:4]2[CH:7]=[CH:8][CH:9]=[C:2]([Cl:1])[CH:3]=2)[N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.57 g
Type
reactant
Smiles
ClC=1C=C(CO)C=CC1
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
134 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (anhydrous)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (CH2Cl2-hexanes 3:7)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(N1)OCC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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